5.2-Fold Superior Anti-Angiogenic Potency Against HUVEC Proliferation Compared to Nitroxoline
In a direct head-to-head SAR study evaluating oxine derivatives, 5-nitrosoquinolin-8-ol (compound 33) inhibited human umbilical vein endothelial cell (HUVEC) proliferation with an IC50 of 0.364 ± 0.2 µM, approximately 5.2-fold more potent than nitroxoline (5-nitro-8-hydroxyquinoline, compound 5), which showed an IC50 of 1.90 ± 0.3 µM in the same assay [1]. This demonstrates that the 5-nitroso substituent confers significantly greater anti-angiogenic potency than the 5-nitro group.
| Evidence Dimension | Anti-angiogenic potency (HUVEC proliferation inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.364 ± 0.2 µM |
| Comparator Or Baseline | Nitroxoline (5-nitro-8-hydroxyquinoline): IC50 = 1.90 ± 0.3 µM |
| Quantified Difference | 5.2-fold higher potency |
| Conditions | HUVEC proliferation assay in vitro (SAR study, Table 2) |
Why This Matters
For angiogenesis research, the 5.2-fold potency gain means lower working concentrations with reduced off-target risk, making 5-nitrosoquinolin-8-ol hydrochloride the preferred choice over nitroxoline in endothelial cell-based assays.
- [1] Bhat RG, Chakraborty S, Aulakh SK, et al. Substituted oxines inhibit endothelial cell proliferation and angiogenesis. Org Biomol Chem. 2012;10(15):2979-2992. doi:10.1039/c2ob06978d. Table 2, entries 5 and 33. View Source
